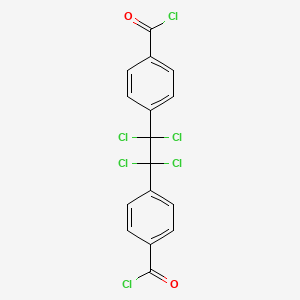
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole, also known as 2-HFPEBD, is an organic compound with a wide range of applications in scientific research. This compound has a high boiling point and is relatively stable, making it a useful reagent for a variety of experiments. In We will also discuss some potential future directions for research and development involving this compound.
Applications De Recherche Scientifique
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole is a useful reagent for a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including 2-heptafluoroisopropyl-2-pentafluoroethyl-1,3,4-thiadiazole and 2-heptafluoroisopropyl-2-pentafluoroethyl-1,3-thiazole. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it has been used to synthesize various polymers and polymeric materials.
Mécanisme D'action
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole is an organic compound that acts as a nucleophile in many reactions. It can react with a variety of electrophiles, such as alkyl halides, to form a variety of products. It can also act as a catalyst in a number of reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole has been found to have a number of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition can lead to a decrease in inflammation and pain. Additionally, 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole has been found to be an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of cyclic adenosine monophosphate (cAMP). This inhibition can lead to an increase in cAMP levels, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole is a useful reagent for a variety of laboratory experiments. It is relatively stable and has a high boiling point, making it ideal for use in a variety of reactions. Additionally, it is relatively inexpensive, making it a cost-effective option for many experiments. However, it is important to note that 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole can be toxic and can cause allergic reactions in some individuals. It is also important to use proper safety precautions when handling this compound.
Orientations Futures
There are a variety of potential future directions for research and development involving 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole. For example, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential for using this compound in the synthesis of new materials and polymers. Finally, further research could be conducted to explore the potential for using this compound in the synthesis of new pharmaceuticals.
Méthodes De Synthèse
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole can be synthesized through a reaction between 2-pentafluoroethyl-1,3-benzodioxole and 2-heptafluoroisopropyl alcohol in the presence of a strong acid catalyst. This reaction is typically carried out at a temperature of around 70-80°C. The reaction produces a mixture of 2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole and 2-heptafluoroisopropanol, which can be separated by distillation.
Propriétés
IUPAC Name |
2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12O2/c13-7(10(16,17)18,11(19,20)21)9(8(14,15)12(22,23)24)25-5-3-1-2-4-6(5)26-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGNRHSKADQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptafluoroisopropyl-2-pentafluoroethyl-1,3-benzodioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)



![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)

